![molecular formula C16H19N3O2S B2695279 3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448132-75-9](/img/structure/B2695279.png)
3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a derivative of benzamide and thiazole. The thiazole moiety has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from various starting materials, showcasing the importance of benzamide derivatives in the development of new chemical entities. For instance, novel compounds have been synthesized with potential anti-inflammatory and analgesic properties, indicating the versatility of benzamide scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Benzamide derivatives have been studied for their antimicrobial activity, with several new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Antimicrobial Evaluation
Further research into substituted benzothiazoles derivatives reveals their docking properties and antimicrobial activity. This suggests the applicability of such compounds in the design and synthesis of more potent derivatives for antimicrobial resistance (Anuse et al., 2019).
Inhibitors of Presynaptic Choline Transporter
The synthesis and structure-activity relationships of benzamides, including those with piperidin-4-yl moieties, have been explored for their role as inhibitors of the presynaptic choline transporter. This demonstrates their potential in neuropharmacology and the treatment of disorders associated with cholinergic transmission (Bollinger et al., 2015).
Antiproliferative Effects on Human Leukemic Cells
The antiproliferative effects of benzamide derivatives on human leukemic cells have been documented, showing the potential of these compounds in cancer research. Specifically, certain derivatives exhibited potent activity against various cancer cell lines, indicating their therapeutic potential (Kumar et al., 2014).
Future Directions
The future directions for “3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” could involve further studies to confirm their binding with human receptors for the design and development of potent antagonists . Additionally, more research is needed to understand its potential biological activities and applications.
properties
IUPAC Name |
3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLTYICHIEJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide |
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